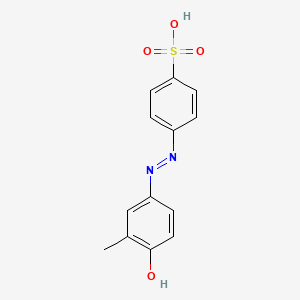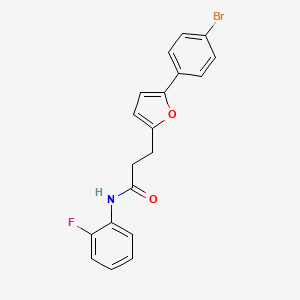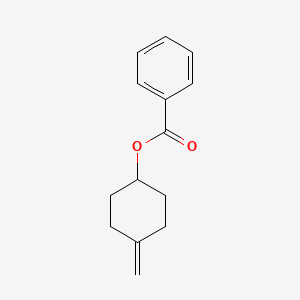
Mesitylenesulfonic benzylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesitylenesulfonic benzylidenehydrazide is a chemical compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is known for its unique structure, which includes a mesitylene group (2,4,6-trimethylbenzene) attached to a sulfonic acid group and a benzylidenehydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesitylenesulfonic benzylidenehydrazide typically involves the reaction of mesitylenesulfonyl chloride with benzylidenehydrazine. The process begins with the preparation of mesitylenesulfonyl chloride by reacting mesitylene with chlorosulfonic acid. This reaction is carried out under controlled temperature conditions to avoid excessive heat and ensure the formation of the desired product .
Once mesitylenesulfonyl chloride is obtained, it is reacted with benzylidenehydrazine in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is cooled to maintain a low temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Mesitylenesulfonic benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazide moiety into corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
Mesitylenesulfonic benzylidenehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mesitylenesulfonic benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with protein synthesis and DNA replication .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic benzylidenehydrazide
- Mesitylenesulfonic ethylidenehydrazide
- Mesitylenesulfonic isopropylidenehydrazide
- 2-Methoxybenzoic benzylidenehydrazide
- Benzoic acid benzylidenehydrazide
Uniqueness
Mesitylenesulfonic benzylidenehydrazide is unique due to its specific combination of a mesitylene group and a benzylidenehydrazide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
16182-18-6 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-12-9-13(2)16(14(3)10-12)21(19,20)18-17-11-15-7-5-4-6-8-15/h4-11,18H,1-3H3/b17-11- |
InChI Key |
UZISGOKGIUQLLS-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C\C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)






![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)


